Cas no 338791-94-9 (Ethyl 2,2-difluoro-2-3-(trifluoromethyl)phenoxyacetate)

Ethyl 2,2-difluoro-2-3-(trifluoromethyl)phenoxyacetate 化学的及び物理的性質
名前と識別子
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- ETHYL 2,2-DIFLUORO-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETATE
- Ethyl 2,2-difluoro-2-3-(trifluoromethyl)phenoxyacetate
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Ethyl 2,2-difluoro-2-3-(trifluoromethyl)phenoxyacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E157400-50mg |
Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate |
338791-94-9 | 50mg |
$ 380.00 | 2022-06-05 | ||
A2B Chem LLC | AI79293-1mg |
ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate |
338791-94-9 | >90% | 1mg |
$201.00 | 2024-04-20 | |
TRC | E157400-25mg |
Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate |
338791-94-9 | 25mg |
$ 230.00 | 2022-06-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00866869-1g |
Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate |
338791-94-9 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
A2B Chem LLC | AI79293-5mg |
ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate |
338791-94-9 | >90% | 5mg |
$214.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646325-1mg |
Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenoxy)acetate |
338791-94-9 | 98% | 1mg |
¥428.00 | 2024-05-18 | |
A2B Chem LLC | AI79293-10mg |
ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate |
338791-94-9 | >90% | 10mg |
$240.00 | 2024-04-20 |
Ethyl 2,2-difluoro-2-3-(trifluoromethyl)phenoxyacetate 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
Ethyl 2,2-difluoro-2-3-(trifluoromethyl)phenoxyacetateに関する追加情報
Ethyl 2,2-difluoro-2-3-(trifluoromethyl)phenoxyacetate (CAS No. 338791-94-9): A Comprehensive Overview
Ethyl 2,2-difluoro-2-3-(trifluoromethyl)phenoxyacetate (CAS No. 338791-94-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, including fluoro and trifluoromethyl substituents, exhibits intriguing chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of Ethyl 2,2-difluoro-2-3-(trifluoromethyl)phenoxyacetate consists of a phenoxyacetic acid backbone modified with fluorine atoms and a trifluoromethyl group. These functional groups contribute to its distinct reactivity and stability, making it a promising candidate for various synthetic applications. The presence of fluorine atoms, in particular, has been extensively studied for their ability to enhance metabolic stability and binding affinity in drug molecules.
In recent years, the pharmaceutical industry has seen a surge in the use of fluorinated compounds due to their favorable pharmacokinetic properties. Research has demonstrated that fluorine atoms can improve the bioavailability of drugs by reducing their susceptibility to enzymatic degradation. Furthermore, the trifluoromethyl group is known to increase the lipophilicity of molecules, which can enhance their penetration across biological membranes. These attributes make Ethyl 2,2-difluoro-2-3-(trifluoromethyl)phenoxyacetate an attractive building block for designing innovative therapeutic compounds.
One of the most compelling aspects of Ethyl 2,2-difluoro-2-3-(trifluoromethyl)phenoxyacetate is its versatility in synthetic chemistry. The compound can be readily modified through various reaction pathways, allowing chemists to tailor its structure for specific applications. For instance, it can be used as a precursor in the synthesis of more complex molecules via esterification, hydrolysis, or nucleophilic substitution reactions. These transformations enable the creation of diverse pharmacophores with potential therapeutic benefits.
Recent studies have highlighted the role of fluoro-substituted compounds in the development of antiviral and anticancer agents. The electron-withdrawing nature of fluorine atoms can modulate the electronic properties of molecules, influencing their interactions with biological targets. In particular, Ethyl 2,2-difluoro-2-3-(trifluoromethyl)phenoxyacetate has been explored as a key intermediate in the synthesis of inhibitors targeting viral proteases and kinases. These inhibitors have shown promise in preclinical trials for treating infectious diseases and cancers.
The use of computational chemistry has further enhanced our understanding of the properties and reactivity of Ethyl 2,2-difluoro-2-3-(trifluoromethyl)phenoxyacetate. Advanced modeling techniques have allowed researchers to predict how this compound behaves in different chemical environments, providing insights into its potential applications. These computational studies have also helped identify optimal reaction conditions for its synthesis and modification, streamlining the development process.
In conclusion, Ethyl 2,2-difluoro-2-3-(trifluoromethyl)phenoxyacetate (CAS No. 338791-94-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is expected to grow further.
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